molecular formula C5H4ClN3S B1432544 5-chloropyrazine-2-carbothioamide CAS No. 21279-69-6

5-chloropyrazine-2-carbothioamide

Cat. No.: B1432544
CAS No.: 21279-69-6
M. Wt: 173.62 g/mol
InChI Key: YDUKECJHESITDL-UHFFFAOYSA-N
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Description

5-chloropyrazine-2-carbothioamide is a chemical compound with the molecular formula C5H4ClN3S It is a derivative of pyrazine, characterized by the presence of a chloro substituent at the 5-position and a carbothioamide group at the 2-position

Mechanism of Action

Target of Action

5-Chloropyrazine-2-carbothioamide is primarily targeted against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound has been found to inhibit mycobacterial fatty acid synthase I, a key enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .

Mode of Action

It is known that the compound interacts with its target, mycobacterial fatty acid synthase i, leading to the inhibition of mycolic acid synthesis . This disruption in the production of mycolic acids compromises the integrity of the mycobacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

This compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting mycobacterial fatty acid synthase I, the compound disrupts the production of mycolic acids, which are long-chain fatty acids that are crucial components of the mycobacterial cell wall . The downstream effects of this disruption include compromised cell wall integrity and inhibited bacterial growth .

Pharmacokinetics

Modifications and repositioning of current anti-tb medications, such as this compound, could potentially result in derivatives with a longer half-life, higher bioavailability, and greater effectiveness .

Result of Action

The primary result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By disrupting the synthesis of mycolic acids, the compound compromises the integrity of the mycobacterial cell wall, leading to inhibited bacterial growth .

Action Environment

It is known that the development of drug-resistant strains of mycobacterium tuberculosis poses a significant challenge to the effectiveness of anti-tb medications . Therefore, ongoing research is crucial to modify and reposition existing drugs like this compound to combat drug-resistant strains .

Biochemical Analysis

Biochemical Properties

2-Pyrazinecarbothioamide, 5-chloro- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with mycobacterial fatty acid synthase I, where 2-Pyrazinecarbothioamide, 5-chloro- acts as an inhibitor This interaction is crucial for its antimycobacterial activity

Cellular Effects

The effects of 2-Pyrazinecarbothioamide, 5-chloro- on various cell types and cellular processes are profound. It has been shown to influence cell function by inhibiting the growth of mycobacteria, which is attributed to its interaction with fatty acid synthase I This inhibition disrupts the synthesis of essential fatty acids, leading to impaired cell membrane integrity and function

Molecular Mechanism

The molecular mechanism of action of 2-Pyrazinecarbothioamide, 5-chloro- involves its binding interactions with biomolecules. The compound binds to the active site of mycobacterial fatty acid synthase I, inhibiting its enzymatic activity . This inhibition prevents the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. Additionally, 2-Pyrazinecarbothioamide, 5-chloro- may influence other molecular targets, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Pyrazinecarbothioamide, 5-chloro- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Pyrazinecarbothioamide, 5-chloro- maintains its activity over extended periods, although it may degrade under certain conditions

Dosage Effects in Animal Models

The effects of 2-Pyrazinecarbothioamide, 5-chloro- vary with different dosages in animal models. At lower doses, the compound exhibits significant antimycobacterial activity without causing toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-Pyrazinecarbothioamide, 5-chloro- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and activity. The compound’s inhibition of fatty acid synthase I disrupts the synthesis of mycolic acids, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 2-Pyrazinecarbothioamide, 5-chloro- within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

2-Pyrazinecarbothioamide, 5-chloro- exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with molecular targets and its overall efficacy in biochemical and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloropyrazine-2-carbothioamide typically involves the chlorination of pyrazine derivatives followed by the introduction of the carbothioamide group. One common method includes the reaction of 5-chloropyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the desired carbothioamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloropyrazine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloropyrazine-2-carbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive pyrazine derivatives.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrazinecarboxamide: Lacks the chloro substituent but has similar structural features.

    5-Chloropyrazine-2-carboxamide: Similar to 5-chloropyrazine-2-carbothioamide but with a carboxamide group instead of a carbothioamide group.

Uniqueness

This compound is unique due to the presence of both a chloro substituent and a carbothioamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-chloropyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUKECJHESITDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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